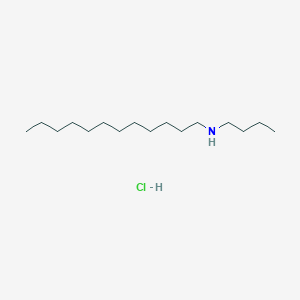

N-butyldodecan-1-amine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

87141-10-4 |

|---|---|

Molecular Formula |

C16H36ClN |

Molecular Weight |

277.9 g/mol |

IUPAC Name |

N-butyldodecan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H35N.ClH/c1-3-5-7-8-9-10-11-12-13-14-16-17-15-6-4-2;/h17H,3-16H2,1-2H3;1H |

InChI Key |

ZKIIDWPEMFNHCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCCC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-butyldodecan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of N-butyldodecan-1-amine. Due to the limited availability of specific experimental data for this compound in the public domain, this document also includes data for structurally related amines, such as n-butylamine and dodecylamine, to provide a comparative context for its expected properties. The methodologies for determining these key physical characteristics are also detailed.

Core Physical Properties

The physical properties of an amine are crucial in determining its behavior in various applications, including its suitability as a solvent, its interaction with biological systems, and its role in chemical synthesis.

Table 1: Summary of Physical Properties of this compound and Related Compounds

| Physical Property | This compound (C₁₆H₃₇N) | n-Butylamine (C₄H₁₁N) | Dodecylamine (C₁₂H₂₇N) |

| Molecular Weight | 243.47 g/mol [1] | 73.14 g/mol [2] | 185.35 g/mol [3][4] |

| Boiling Point | Data not available | 77-79 °C[5] | 247-249 °C[6] |

| Melting Point | Data not available | -49 °C[5][7] | 27-29 °C[6] |

| Density | Data not available | 0.74 g/mL at 25 °C[7] | 0.81 g/cm³[6] |

| Solubility in Water | Expected to be poorly soluble | Miscible[5] | 0.078 g/L at 25 °C[6] |

This compound, a secondary amine, is expected to have a higher boiling point than primary or tertiary amines of similar molecular weight due to its ability to form hydrogen bonds.[8][9][10] However, the presence of long alkyl chains will decrease its solubility in water.[10]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are standard experimental protocols for the properties listed above.

2.1 Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11]

-

Thiele Tube Method: This method is suitable for small sample volumes.[12]

-

A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[12]

-

The oil is heated gently and evenly.[12]

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

-

-

Distillation Method: For larger volumes, a simple distillation can be used to determine the boiling point.[12] The temperature of the vapor that is in equilibrium with the boiling liquid is measured.[12]

2.2 Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For pure crystalline compounds, this occurs over a narrow range.[11][13][14]

-

Capillary Tube Method:

-

A small amount of the finely powdered solid is packed into a capillary tube sealed at one end.[13][15]

-

The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with oil.[11][14][15]

-

The sample is heated slowly and steadily.[14]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[11][15] The melting point is reported as the range T1-T2.[11]

-

2.3 Determination of Density

Density is the mass of a substance per unit volume.[16][17]

-

Direct Measurement:

-

A known volume of the liquid is accurately measured using a graduated cylinder or a volumetric flask.[16][17][18]

-

The mass of the empty container is measured using an electronic balance.[18]

-

The liquid is added to the container, and the combined mass is measured.[18]

-

The mass of the liquid is determined by subtraction.[18]

-

The density is calculated by dividing the mass of the liquid by its volume.[16][17] The temperature at which the measurement is taken should always be recorded as density is temperature-dependent.[16]

-

2.4 Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[19]

-

Qualitative Determination:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[20]

-

A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[20]

-

The test tube is shaken vigorously after each addition.[20]

-

The substance is classified as soluble, partially soluble, or insoluble based on visual observation.[21]

-

-

Quantitative Determination:

-

A saturated solution is prepared by adding an excess of the solute to a known volume of the solvent at a constant temperature.[19]

-

The mixture is stirred until equilibrium is reached.

-

The undissolved solute is separated by filtration or centrifugation.

-

A known volume of the saturated solution is taken, and the solvent is evaporated.

-

The mass of the remaining solute is measured, and the solubility is calculated.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the boiling point of a liquid using the Thiele tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

- 1. Butane;dodecan-1-amine | C16H37N | CID 87867492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Dodecanamine [webbook.nist.gov]

- 4. 124-22-1|Dodecan-1-amine|BLD Pharm [bldpharm.com]

- 5. n-Butylamine - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Butylamine CAS#: 109-73-9 [amp.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. m.youtube.com [m.youtube.com]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. byjus.com [byjus.com]

- 16. uoanbar.edu.iq [uoanbar.edu.iq]

- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. education.com [education.com]

Synthesis of N-butyldodecan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to N-butyldodecan-1-amine, a secondary amine with applications in various fields of chemical research and development. The guide details two principal methodologies: reductive amination and N-alkylation, offering detailed experimental protocols and expected quantitative data. The information is tailored for an audience of researchers, scientists, and drug development professionals, emphasizing practical laboratory execution and data interpretation.

Introduction

This compound is a long-chain secondary amine. Its structure, featuring both a long lipophilic alkyl chain and a polar amine group, imparts surfactant-like properties, making it a molecule of interest in materials science, organic synthesis, and as an intermediate in the preparation of more complex molecules, including quaternary ammonium compounds with potential biological activity. The synthesis of such secondary amines requires strategies that can selectively produce the desired product while minimizing over-alkylation. This guide explores the two most common and effective strategies for the synthesis of this compound.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary chemical transformations: reductive amination of dodecanal with butylamine and direct N-alkylation of dodecylamine with a butyl halide. Each method offers distinct advantages and challenges.

Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of amines. This one-pot reaction involves the initial formation of an imine intermediate from the condensation of a carbonyl compound (dodecanal) and a primary amine (butylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine. This method is often preferred due to its high selectivity for the secondary amine product, thereby avoiding the common issue of over-alkylation seen in direct alkylation methods.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common, cost-effective, and versatile choice. The reaction is typically carried out in a protic solvent like methanol or ethanol.

N-Alkylation

N-alkylation is a classical method for the formation of C-N bonds, involving the nucleophilic substitution of a halide by an amine. For the synthesis of this compound, this can be approached in two ways: the reaction of dodecylamine with a butyl halide (e.g., 1-bromobutane) or the reaction of butylamine with a dodecyl halide.

A significant drawback of this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine (N,N-dibutyldodecylamine or N-butyldidodecylamine) and even a quaternary ammonium salt as byproducts.

To enhance the selectivity for mono-alkylation, the reaction can be performed using the hydrobromide salt of the primary amine. In this approach, the newly formed secondary amine is immediately protonated, rendering it less nucleophilic and thus less likely to undergo a second alkylation. A stoichiometric amount of a non-nucleophilic base is then used to neutralize the ammonium salt and regenerate the nucleophilic amine for the initial reaction.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the two routes described.

Reductive Amination of Dodecanal with Butylamine

Materials:

-

Dodecanal

-

n-Butylamine

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dodecanal (1 equivalent) and n-butylamine (1.1 equivalents) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add diethyl ether and basify with 1 M sodium hydroxide until pH ~12.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

N-Alkylation of Dodecylamine with 1-Bromobutane

Materials:

-

Dodecylamine

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add dodecylamine (1 equivalent), 1-bromobutane (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add acetonitrile as the solvent and heat the mixture to reflux with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which may contain a mixture of primary, secondary, and tertiary amines, should be purified by column chromatography on silica gel to isolate the desired this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Reductive Amination | N-Alkylation |

| Reactants | Dodecanal, n-Butylamine | Dodecylamine, 1-Bromobutane |

| Key Reagents | Sodium Borohydride | Potassium Carbonate |

| Solvent | Methanol | Acetonitrile |

| Reaction Time | 12-18 hours | 24-48 hours |

| Typical Yield | 70-90% | 40-60% (of isolated product) |

Table 2: Characterization Data for this compound

| Property | Data |

| Molecular Formula | C₁₆H₃₅N |

| Molecular Weight | 241.46 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, δ ppm) | ~2.6 (t, 4H, -CH₂-NH-CH₂-), 1.4-1.6 (m, 4H), 1.2-1.4 (m, 18H), 0.9 (t, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~50.2 (-CH₂-NH-), ~48.1 (-NH-CH₂-), ~32.0, ~31.9, ~30.0, ~29.6 (multiple), ~29.3, ~27.4, ~22.7, ~20.5, ~14.1, ~14.0 |

| IR (neat, cm⁻¹) | ~3290 (N-H stretch), 2920, 2850 (C-H stretch), 1465 (C-H bend) |

| Mass Spec (EI, m/z) | 241 (M⁺), fragments corresponding to loss of alkyl chains |

Note: The NMR and IR data are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

Conclusion

This technical guide has outlined two robust methods for the synthesis of this compound. Reductive amination offers a more direct and higher-yielding route with greater selectivity, making it the preferred method for many applications. N-alkylation, while a more traditional approach, can be optimized to favor mono-alkylation but often requires more rigorous purification to separate the desired secondary amine from byproducts. The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scalability of the reaction. The provided protocols and data serve as a valuable resource for the successful synthesis and characterization of this compound in a laboratory setting.

Technical Guide: N-butyldodecan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-butyldodecan-1-amine, detailed experimental protocols for its molecular weight determination, and a discussion of its potential biological context.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 241.463 g/mol | [1] |

| Molecular Formula | C₁₆H₃₅N | [1] |

| CAS Number | 22014-95-5 | [1] |

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The accurate determination of the molecular weight of this compound can be achieved using mass spectrometry. This technique ionizes molecules and then separates them based on their mass-to-charge ratio.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane.

-

Introduction of the Sample: The sample solution is injected into the mass spectrometer, where it is vaporized in a high-vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion (M⁺).

-

Acceleration: The positively charged ions are then accelerated by an electric field.

-

Deflection: The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, which directly provides the molecular weight of the compound.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the experimental determination of the molecular weight of this compound and the conceptual relationship of its chemical identity.

Biological Context and Potential Applications

This compound, as a long-chain aliphatic secondary amine, is not typically associated with specific signaling pathways in the same manner as complex biomolecules. However, its structural characteristics suggest potential relevance in several areas of research and development:

-

Membrane Interactions: The long dodecyl chain imparts significant lipophilicity to the molecule. This suggests a potential for interaction with cell membranes and other lipidic structures. Such interactions could be explored in the context of drug delivery systems or as a modulator of membrane protein function.

-

Antimicrobial Activity: Long-chain amines and their derivatives have been investigated for their antimicrobial properties. The lipophilic tail can facilitate insertion into bacterial cell membranes, disrupting their integrity and leading to cell death.

-

Surfactant Properties: The amphiphilic nature of this compound, with a polar amine head and a nonpolar alkyl tail, gives it surfactant properties. This could be relevant in various formulations and as an emulsifying agent.

-

Chemical Synthesis: In a broader chemical context, it can serve as a building block for the synthesis of more complex molecules with potential biological activities, such as quaternary ammonium compounds or other functionalized amines.

Further research is required to elucidate any specific biological roles or therapeutic applications of this compound.

References

An In-depth Technical Guide to the Solubility of N-butyldodecan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-butyldodecan-1-amine, a secondary amine with significant hydrophobic properties. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, the underlying chemical principles, and generalized experimental protocols for its determination.

Introduction to this compound and its Solubility

This compound is a long-chain secondary amine. Its molecular structure, consisting of a polar amine group and extensive nonpolar alkyl chains (a butyl and a dodecyl group), dictates its solubility behavior. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents, while the large hydrophobic alkyl groups favor interactions with nonpolar solvents.[1][2] Generally, amines with more than six carbon atoms exhibit low solubility in water, a principle that is applicable to this compound.[3][4]

Qualitative Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. Its significant nonpolar character suggests good solubility in organic solvents and poor solubility in water.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large hydrophobic alkyl chains (dodecyl and butyl groups) disrupt the hydrogen bonding network of water, leading to very low solubility.[3][5] While the amine group can form hydrogen bonds with water, this is insufficient to overcome the hydrophobicity of the long carbon chains.[2] Solubility may be slightly higher in short-chain alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderately Soluble to Soluble | These solvents can engage in dipole-dipole interactions with the polar amine group of this compound. The absence of a strong hydrogen-bonding network allows for better accommodation of the large nonpolar alkyl groups. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Soluble to Freely Soluble | The nonpolar alkyl chains of this compound interact favorably with nonpolar solvents through van der Waals forces.[3][6] |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, as illustrated in the diagram below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid amine like this compound in a given solvent. This method is based on the principle of identifying the point of saturation.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Glass vials or test tubes with closures

-

Pipettes or burettes for accurate volume measurement

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or heating block

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and the solvent to the desired experimental temperature.

-

Initial Miscibility Test:

-

To a test tube, add a known volume of the solvent (e.g., 1 mL).

-

Add an equal volume of this compound to the test tube.

-

Seal the test tube and vortex or stir vigorously for 1-2 minutes.

-

Observe the mixture. If a single, clear phase is formed, the two liquids are miscible at this ratio. If two distinct layers form, they are immiscible. If the solution is cloudy, they may be partially miscible.

-

-

Semi-Quantitative Solubility Determination (Titration Method):

-

Accurately measure a known volume or mass of this compound into a test tube.

-

Incrementally add a known volume of the solvent to the test tube, sealing and agitating after each addition.

-

Continue adding the solvent until the this compound completely dissolves, and the solution becomes clear.

-

Record the total volume of solvent added. This allows for the calculation of an approximate solubility in terms of volume/volume or mass/volume.

-

-

Equilibrium Saturation Method:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This will create a biphasic system.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer and agitate until equilibrium is reached (this can take several hours).

-

Allow the phases to separate completely.

-

Carefully extract a sample from the solvent phase, ensuring no undissolved amine is collected.

-

Analyze the concentration of this compound in the solvent phase using an appropriate analytical technique (e.g., gas chromatography, titration).

-

Workflow for Solubility Determination:

Caption: Experimental workflow for determining amine solubility.

Conclusion

References

Spectroscopic Profile of N-butyldodecan-1-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-butyldodecan-1-amine, a secondary amine with significant applications in chemical synthesis and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.60 | t | 4H | N-CH₂ -(CH₂)₂-CH₃, N-CH₂ -(CH₂)₁₀-CH₃ |

| ~1.45 | quint | 4H | N-CH₂-CH₂ -(CH₂)₂-CH₃, N-CH₂-CH₂ -(CH₂)₉-CH₃ |

| ~1.26 | m | 18H | N-(CH₂)₂-(CH₂ )₈-CH₃ |

| ~0.90 | t | 6H | N-(CH₂)₃-CH₃ , N-(CH₂)₁₁-CH₃ |

| ~0.85 | s (broad) | 1H | N-H |

Note: The N-H proton signal can be broad and its chemical shift is concentration-dependent. It may not show clear coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~50.0 | C H₂-N |

| ~32.5 | N-CH₂-C H₂ |

| ~32.0 | N-CH₂-(CH₂)₉-C H₂-CH₃ |

| ~29.7 | -(C H₂)₇- (dodecyl chain) |

| ~29.4 | N-(CH₂)₂-C H₂-CH₃ (dodecyl chain) |

| ~27.5 | N-(CH₂)₃-C H₂-CH₃ (dodecyl chain) |

| ~22.7 | N-(CH₂)₁₀-C H₂-CH₃ |

| ~20.5 | N-CH₂-C H₂-CH₂-CH₃ (butyl chain) |

| ~14.1 | -C H₃ |

| ~14.0 | -C H₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3310 | Weak-Medium | N-H stretch (secondary amine)[1] |

| ~2955, ~2925, ~2855 | Strong | C-H asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| ~1465 | Medium | CH₂ scissoring |

| ~1250-1020 | Medium-Weak | C-N stretch (aliphatic amine)[1] |

| ~910-665 | Broad, Strong | N-H wag[1] |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 241 | Low | [M]⁺ (Molecular Ion) |

| 226 | Medium | [M-CH₃]⁺ |

| 198 | High | [M-C₃H₇]⁺ (loss of propyl radical) |

| 184 | High | [M-C₄H₉]⁺ (loss of butyl radical) |

| 86 | Very High (Base Peak) | [CH₂(CH₂)₂CH₂NHCH₂]⁺ (alpha-cleavage) |

| 44 | High | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Apply a 90° pulse angle.

-

Accumulate 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Apply a 45° pulse angle.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in transmittance mode.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Maintain an ion source temperature of approximately 200-250 °C.

-

Scan a mass-to-charge (m/z) range of 40-300 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. The relative intensities of the fragment ions are normalized to the most abundant peak (base peak).

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide on the Core Mechanism of Action of N-butyl Alkylamines as Spermine Synthase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

While N-butyldodecan-1-amine is a specific long-chain alkylamine, the available scientific literature provides limited direct information regarding its precise mechanism of action. However, extensive research on structurally related N-butyl alkylamines, particularly N-butyl-1,3-diaminopropane (BDAP), offers significant insights into a core mechanism of action relevant to this class of compounds: the inhibition of polyamine biosynthesis, specifically targeting the enzyme spermine synthase. This guide will focus on the well-documented effects of N-butyl-1,3-diaminopropane as a representative molecule to elucidate this mechanism, providing detailed experimental protocols, quantitative data, and outlining the subsequent impact on cellular signaling pathways.

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, such as cell growth, differentiation, and macromolecular synthesis. The precise regulation of polyamine concentrations is critical for normal cell function, and dysregulation of their metabolism is frequently observed in proliferative diseases like cancer. Consequently, the enzymes involved in the polyamine biosynthesis pathway are attractive targets for therapeutic intervention.

Core Mechanism of Action: Inhibition of Spermine Synthase

The primary mechanism of action for N-butyl-1,3-diaminopropane is its function as a potent and selective competitive inhibitor of spermine synthase (EC 2.5.1.22). This enzyme catalyzes the final step in the biosynthesis of spermine, transferring an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine.

N-butyl-1,3-diaminopropane acts as a spermidine analogue, binding to the active site of spermine synthase with high affinity. By competing with the natural substrate, spermidine, it effectively blocks the synthesis of spermine. This inhibition is highly selective; for instance, spermidine synthase activity is significantly inhibited, while spermidine synthase, the enzyme responsible for the preceding step in the pathway, remains largely unaffected.[1]

The direct consequence of spermine synthase inhibition is a significant alteration in the intracellular polyamine pool: a marked decrease in spermine levels and a corresponding accumulation of spermidine.[1][2] This shift in the spermidine-to-spermine ratio disrupts the delicate balance of polyamines, leading to profound effects on cellular physiology.

The inhibitory potency of N-butyl-1,3-diaminopropane against spermine synthase has been quantified in various studies. The inhibition constant (Ki) values highlight its high affinity for the enzyme.

| Inhibitor | Enzyme Source | Inhibition Type | Ki (nM) |

| N-butyl-1,3-diaminopropane | Rat Hepatoma (HTC) Cells | Competitive (vs. Spermidine) | 11.9[1] |

| N-butyl-1,3-diaminopropane | Bovine Spleen | Competitive (vs. Spermidine) | 10.4[1] |

Experimental Protocols

A common method to determine spermine synthase activity involves monitoring the production of radiolabeled spermine from radiolabeled spermidine or the transfer of a radiolabeled aminopropyl group from dcSAM.

Principle: This protocol is based on the enzymatic reaction where spermine synthase transfers an aminopropyl group from dcSAM to spermidine to form spermine. The activity is quantified by measuring the amount of product formed over time. A common approach involves using a radiolabeled substrate and separating the radiolabeled product.

Materials:

-

Enzyme source (e.g., partially purified cell lysate)

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5

-

Spermidine (substrate)

-

Decarboxylated S-adenosylmethionine (dcSAM) (co-substrate)

-

Radiolabeled substrate (e.g., [35S]dcAdoMet)

-

N-butyl-1,3-diaminopropane (inhibitor)

-

Phosphocellulose paper or columns

-

Scintillation cocktail and counter

-

Acid solution (e.g., perchloric acid) to stop the reaction

Procedure:

-

Prepare a reaction mixture containing the assay buffer, spermidine, and the enzyme source.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of N-butyl-1,3-diaminopropane.

-

Initiate the reaction by adding radiolabeled dcSAM.

-

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range of product formation.

-

Stop the reaction by adding an acid solution.

-

Separate the radiolabeled product (e.g., [35S]MTA, a byproduct) from the unreacted radiolabeled substrate ([35S]dcAdoMet) using phosphocellulose columns or paper chromatography.[3]

-

Quantify the amount of radiolabeled product using liquid scintillation counting.

-

Calculate the enzyme activity and the inhibitory effect of N-butyl-1,3-diaminopropane.

Determining the cellular effects of N-butyl-1,3-diaminopropane requires accurate quantification of intracellular polyamine concentrations. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a widely used and sensitive method.[4][5]

Principle: Polyamines lack a chromophore, making them difficult to detect directly by UV-Vis or fluorescence detectors. Therefore, they are first derivatized with a fluorescent reagent (e.g., o-phthalaldehyde (OPA) or dansyl chloride) to form highly fluorescent adducts. These derivatives are then separated by reverse-phase HPLC and quantified by a fluorescence detector.

Materials:

-

Cultured cells treated with and without N-butyl-1,3-diaminopropane

-

Perchloric acid (for cell lysis and protein precipitation)

-

Potassium carbonate (for neutralization)

-

Derivatization reagent (e.g., o-phthalaldehyde and N-acetyl-L-cysteine)[4]

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Harvest cultured cells and wash with phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate proteins by adding cold perchloric acid.

-

Centrifuge to pellet the protein and collect the supernatant containing the polyamines.

-

Neutralize the supernatant with potassium carbonate.

-

Perform pre-column derivatization by mixing the sample with the derivatizing reagent.

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized polyamines using a gradient elution on a C18 column.

-

Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).[4]

-

Quantify the polyamine levels by comparing the peak areas to those of known standards.

Signaling Pathways and Cellular Consequences

The inhibition of spermine synthase and the subsequent depletion of spermine trigger a cascade of downstream cellular events.

As depicted in the diagram below, N-butyl-1,3-diaminopropane directly inhibits spermine synthase, leading to an accumulation of its substrate, spermidine, and a depletion of its product, spermine. This altered ratio is a primary consequence of the inhibitor's action. A compensatory mechanism often observed is the upregulation of S-adenosylmethionine decarboxylase (AdoMetDC), the enzyme that produces dcSAM, as spermine is a known repressor of this enzyme.[2]

Prolonged depletion of spermine and spermidine has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[6] The absence of these essential polycations leads to mitochondrial instability, characterized by:

-

Loss of mitochondrial membrane potential.

-

Changes in the expression of Bcl-2 family proteins, with an increase in pro-apoptotic members (e.g., Bax) and a decrease in anti-apoptotic members (e.g., Bcl-2).

-

Release of cytochrome c from the mitochondria into the cytosol.

-

Activation of the caspase cascade, particularly caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

A critical function of polyamines is their involvement in translation. Depletion of spermidine and spermine leads to a rapid and total arrest of protein synthesis.[7][8] This translational block occurs at the initiation step, as evidenced by the disaggregation of polysomes into 80S monosomes. The precise molecular mechanism is still under investigation but is thought to involve the role of polyamines in stabilizing ribosome structure and facilitating the binding of mRNA and tRNA to the ribosome.

Conclusion

The mechanism of action of N-butyl alkylamines, exemplified by N-butyl-1,3-diaminopropane, is centered on the potent and selective inhibition of spermine synthase. This leads to a profound disruption of intracellular polyamine homeostasis, characterized by spermine depletion and spermidine accumulation. The downstream consequences of this targeted enzymatic inhibition are significant, including the induction of mitochondria-mediated apoptosis and a complete cessation of protein synthesis. This detailed understanding of the mechanism of action provides a strong foundation for the rational design and development of novel therapeutic agents targeting the polyamine metabolic pathway for the treatment of cancer and other proliferative disorders.

References

- 1. Inhibition of mammalian spermine synthase by N-alkylated-1,3-diaminopropane derivatives in vitro and in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing Human Spermine Synthase Activity by Engineered Mutations | PLOS Computational Biology [journals.plos.org]

- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Procurement of N-butyldodecan-1-amine for Scientific Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-butyldodecan-1-amine, a secondary amine with the CAS number 22014-95-5, presents a unique procurement challenge for the scientific community. While its availability is confirmed through specialized chemical suppliers, comprehensive technical data and established experimental protocols are not readily accessible. This guide provides a thorough overview of available supplier information, purchasing considerations, and a logical workflow for its incorporation into research and development, addressing the current information gap.

Supplier Landscape and Purchasing Parameters

The primary identifiable supplier for research quantities of this compound is Sigma-Aldrich.[1] However, it is crucial for researchers to note that the product is offered as part of a collection of rare chemicals, and the supplier explicitly states that they do not provide analytical data. This places the onus of identity and purity confirmation squarely on the end-user.

When planning the acquisition of this compound, researchers should consider the following:

-

Purity Specification: The purity of the compound is a critical factor that can significantly impact experimental outcomes. Given the lack of readily available analytical data from the primary supplier, independent verification of purity through techniques such as NMR spectroscopy or mass spectrometry is highly recommended upon receipt.

-

Quantity Requirements: Assess the required quantity for the entire experimental plan to avoid batch-to-batch variability. Bulk inquiries should be made to ascertain availability and potential for custom synthesis if larger quantities are needed.

-

Safety and Handling: As with all amine compounds, proper safety precautions are paramount. A comprehensive Safety Data Sheet (SDS) should be requested from the supplier. In the absence of a specific SDS for this compound, researchers should handle the compound with the precautions outlined for similar long-chain alkylamines, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.

Table 1: Supplier Information for this compound

| Supplier | Product Name | CAS Number | Formula | Notes |

| Sigma-Aldrich | N-butyl-N-dodecylamine | 22014-95-5 | C16H35N | Analytical data not provided by the supplier. Buyer is responsible for confirming identity and purity.[1] |

Physicochemical Properties and Technical Data

Detailed physicochemical data for this compound is sparse in publicly accessible databases. For reference and as a starting point for experimental design, the properties of the parent primary amines, n-butylamine and dodecan-1-amine, are summarized below. Researchers should anticipate that this compound will exhibit properties intermediate to or influenced by both the butyl and dodecyl chains.

Table 2: Physicochemical Data of Related Primary Amines

| Property | n-Butylamine | Dodecan-1-amine |

| CAS Number | 109-73-9 | 124-22-1[2][3] |

| Molecular Formula | C4H11N[4] | C12H27N[2][3] |

| Molecular Weight | 73.14 g/mol [4] | 185.35 g/mol [2][3] |

| Boiling Point | 77-79 °C[4] | 247-249 °C |

| Melting Point | -49 °C[4] | 28-32 °C |

| Density | 0.74 g/mL[4] | 0.803 g/mL |

| Solubility | Miscible in water | Insoluble in water |

Experimental Considerations and a Proposed Workflow

Given the limited information, a structured and cautious approach is necessary when incorporating this compound into experimental work. The following logical workflow is proposed for researchers.

Caption: Proposed workflow for the procurement and experimental integration of this compound.

Potential Applications in Research and Drug Development

While specific documented applications of this compound are not prevalent in the literature, its structure as a secondary amine with a long alkyl chain suggests potential utility in several areas of research and drug development:

-

Drug Delivery: The lipophilic dodecyl chain could facilitate the formulation of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, potentially enhancing the solubility and bioavailability of poorly water-soluble drug candidates.

-

Ion-Pairing Agent: In chromatography, it could serve as an ion-pairing agent for the separation of acidic compounds.

-

Synthetic Intermediate: It can be a building block in the synthesis of more complex molecules, including quaternary ammonium compounds with potential antimicrobial or surfactant properties.

The synthesis of this compound would likely involve the reaction of dodecan-1-amine with a butylating agent, such as butyl bromide or butanal via reductive amination. A generalized synthetic pathway is illustrated below.

Caption: A potential synthetic route to this compound via N-alkylation.

References

An In-depth Technical Guide to N-butyldodecan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive literature on N-butyldodecan-1-amine is limited. This guide is compiled based on established principles of organic chemistry and data extrapolated from structurally similar long-chain secondary amines.

Introduction

This compound is a secondary amine consisting of a dodecyl group and a butyl group attached to a nitrogen atom. As a long-chain aliphatic amine, it possesses amphiphilic properties, suggesting potential applications in areas such as catalysis, synthesis of complex molecules, and as a modifying agent for surfaces. The biological activities of long-chain amines are also an area of interest, with potential antimicrobial and cytotoxic effects.[1][2] This document provides a technical overview of its synthesis, expected physicochemical properties, and potential biological relevance.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₁₆H₃₅N | - |

| Molecular Weight | 241.46 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar long-chain amines. |

| Boiling Point | > 250 °C | Expected to be high due to the long alkyl chain and hydrogen bonding. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform). | The long hydrophobic dodecyl chain dominates its solubility profile. |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Signals | Interpretation |

| ¹H NMR | δ ~2.5-2.7 ppm (t, 4H), δ ~1.2-1.6 ppm (m, 22H), δ ~0.9 ppm (t, 6H), δ ~0.8-1.0 ppm (broad s, 1H) | Protons on carbons alpha to the nitrogen are deshielded. The N-H proton signal is typically broad and its chemical shift is concentration and solvent dependent.[3] |

| ¹³C NMR | δ ~45-55 ppm (2C, α-carbons), δ ~20-35 ppm (methylene carbons), δ ~14 ppm (terminal methyl carbons) | Carbons directly attached to the nitrogen atom are deshielded compared to other alkyl carbons.[4] |

| IR Spectroscopy | ~3300-3350 cm⁻¹ (weak-medium, sharp), ~2850-2960 cm⁻¹ (strong, sharp), ~1465 cm⁻¹ (medium) | N-H stretch for secondary amine (a single band). C-H stretching of the alkyl chains. C-H bending.[5][6][7] |

| Mass Spectrometry (EI) | M⁺ at m/z = 241. Prominent fragments from α-cleavage. | The molecular ion peak is expected. Fragmentation will occur at the C-C bond adjacent to the nitrogen, leading to resonance-stabilized cations.[4] |

Synthesis of this compound

A common and efficient method for the synthesis of secondary amines is reductive amination.[8][9] This involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from dodecanal and n-butylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

Dodecanal (1.0 eq)

-

n-Butylamine (1.0-1.2 eq)[10]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount, optional)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dodecanal and the chosen solvent (DCM or DCE).

-

Imine Formation: Add n-butylamine to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride in the reaction solvent. Add this slurry portion-wise to the reaction mixture containing the imine. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of this compound.

Biological Activity

While specific studies on the biological activity of this compound are not prevalent, long-chain N-alkylamines are known to exhibit various biological effects.

-

Antimicrobial Activity: The amphiphilic nature of long-chain amines allows them to interact with and disrupt microbial cell membranes, leading to antimicrobial effects.[1][11] Studies on related compounds have shown activity against both bacteria and fungi.[1] The effectiveness is often dependent on the length of the alkyl chains.[2]

-

Anticancer and Cytotoxic Effects: Some N-alkylamines and their derivatives have been investigated for their potential as anticancer agents.[12][13] Their mechanism of action can involve the disruption of cell membranes or interaction with intracellular targets.

-

Other Biological Activities: N-alkylamines are key intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[12]

Further research is required to specifically elucidate the biological activity profile of this compound.

Conclusion

This compound is a long-chain secondary amine that can be synthesized through established methods such as reductive amination. While specific experimental data for this compound is scarce, its physicochemical and spectroscopic properties can be reliably predicted based on the well-understood chemistry of secondary amines. The structural features of this compound suggest potential for its application in various fields, including as a synthetic intermediate and potentially as a biologically active agent. Further empirical studies are necessary to fully characterize this compound and explore its applications.

References

- 1. Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. n-Butylamine - Wikipedia [en.wikipedia.org]

- 11. Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-butyldodecan-1-amine, a secondary aliphatic amine, and its related compounds. Due to the limited availability of data for this specific molecule, this guide leverages information on structurally similar analogs to provide insights into its synthesis, physicochemical properties, potential biological activities, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound, also known as N-butyl-N-dodecylamine, is a secondary amine with the chemical formula C₁₆H₃₅N. Its structure consists of a nitrogen atom bonded to a butyl group and a dodecyl group. While experimentally determined physicochemical data for this compound are scarce, properties can be estimated based on its structure and data from related aliphatic amines.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | n-Butylamine[1] | Dibutylamine[2] | Dodecylamine[3] |

| Molecular Formula | C₁₆H₃₅N | C₄H₁₁N | C₈H₁₉N | C₁₂H₂₇N |

| Molecular Weight ( g/mol ) | 241.46 | 73.14 | 129.24 | 185.36 |

| Boiling Point (°C) | ~280-300 | 78 | 159-161 | 247-249 |

| Melting Point (°C) | Not available | -49 | -62 | 27-29 |

| Density (g/mL) | ~0.8 | 0.74 | 0.76 | 0.80 |

| pKa of Conjugate Acid | ~10.5 - 11.0[4][5] | 10.78 | 11.25 | 10.63 |

| LogP (Octanol/Water Partition Coefficient) | ~6.5 - 7.0 | 0.9 | 2.69 | 4.49 |

| Solubility in Water | Low to Insoluble[6] | Miscible | Sparingly soluble | Insoluble |

Note: Values for this compound are estimated based on trends observed in homologous series of aliphatic amines.

The long dodecyl chain in this compound confers significant hydrophobicity, leading to low water solubility and a high octanol/water partition coefficient (LogP)[6]. The secondary amine group provides a site for protonation, making it a weak base with a pKa value expected to be in the range of other secondary aliphatic amines[4][5].

Synthesis of this compound

A common and efficient method for the synthesis of secondary amines like this compound is reductive amination[7][8][9][10]. This one-pot reaction involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary amine.

2.1. Proposed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from dodecanal and n-butylamine.

Materials:

-

Dodecanal

-

n-Butylamine

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol as solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution (saturated)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve dodecanal (1 equivalent) in the chosen solvent (e.g., DCM).

-

Add n-butylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), to the reaction mixture in portions.

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel, potentially using a mobile phase containing a small amount of triethylamine to prevent peak tailing, or by distillation under reduced pressure[11].

2.2. Synthesis Workflow Diagram

References

- 1. n-Butylamine - Wikipedia [en.wikipedia.org]

- 2. 1-Butanamine, N-butyl- (CAS 111-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 7. researchgate.net [researchgate.net]

- 8. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. biotage.com [biotage.com]

Methodological & Application

Application Notes and Protocols for the Use of N-butyldodecan-1-amine in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyldodecan-1-amine, a long-chain alkylamine, serves as a critical surface ligand in the colloidal synthesis of various nanoparticles, particularly perovskite nanocrystals and quantum dots. Its primary role is to control crystal growth, passivate surface defects, and provide colloidal stability to the nanoparticles. The length of the alkyl chain and the presence of the butyl group influence the steric hindrance and binding affinity to the nanoparticle surface, thereby allowing for precise control over nanoparticle size, shape, and optoelectronic properties. These characteristics are paramount in applications ranging from bioimaging and drug delivery to optoelectronic devices.

While this compound is specified, the broader class of dodecylamines is more commonly cited in scientific literature for similar applications. The protocols and data presented herein are based on established methods using dodecylamine as a representative capping agent, and are readily adaptable for this compound. The two most prevalent synthesis methods discussed are the hot-injection technique and the ligand-assisted reprecipitation (LARP) method.

Data Presentation

Table 1: Synthesis Parameters and Resulting Properties of Perovskite Nanocrystals using Dodecylamine

| Nanoparticle Composition | Synthesis Method | Amine Ligand(s) | Other Ligands | Reaction Temperature (°C) | Resulting Nanoparticle Shape | Average Size (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| CsPbBr₃ | Hot-Injection | Dodecylamine | Oleic Acid | 180-200 | Nanocubes | 8-15 | Up to 90 |

| FAPbBr₃ | Ligand-Assisted Reprecipitation | Didodecylamine | - | Room Temperature | Nanocrystals | Not specified | 98.1[1] |

| MAPbBr₃ | Ligand-Assisted Reprecipitation | Dodecylamine | Oleic Acid | Room Temperature | Nanocubes | Not specified | >70 |

| CsPbBr₃ | Hot-Injection | Dodecylamine | Acetic Acid | Not specified | Nanorods | Not specified | Not specified |

Note: FAPbBr₃ (Formamidinium Lead Bromide), MAPbBr₃ (Methylammonium Lead Bromide)

Table 2: Synthesis Parameters and Resulting Properties of Quantum Dots using Dodecylamine

| Nanoparticle Composition | Synthesis Method | Amine Ligand(s) | Other Ligands | Reaction Temperature (°C) | Average Size (nm) | Emission Peak (nm) |

| CdSe | Organic Metal Preparation | Dodecylamine | - | Not specified | Increases with amine chain length | 526-557[2] |

| Pd | Reduction | Dodecylamine | - | Not specified | ~2 | Not applicable |

Experimental Protocols

Protocol 1: Hot-Injection Synthesis of Cesium Lead Bromide (CsPbBr₃) Nanocrystals

This protocol describes a common method for synthesizing high-quality CsPbBr₃ nanocrystals.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Lead(II) bromide (PbBr₂)

-

This compound (or Dodecylamine)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Toluene

-

Acetone

-

Argon gas

-

Three-neck round-bottom flask, heating mantle, stirrer, condenser, syringe, and needles.

Procedure:

-

Preparation of Cesium Oleate Precursor:

-

In a three-neck flask, combine Cs₂CO₃ (0.407 g), oleic acid (1.25 mL), and ODE (20 mL).

-

Heat the mixture to 120°C under vacuum for 1 hour to remove water.

-

Raise the temperature to 150°C under argon flow until the Cs₂CO₃ has completely reacted to form a clear solution of cesium oleate.

-

Cool the cesium oleate precursor to 100°C for injection.

-

-

Nanocrystal Synthesis:

-

In a separate three-neck flask, combine PbBr₂ (0.188 g) and ODE (10 mL).

-

Add this compound (0.5 mL) and oleic acid (0.5 mL) to the flask.

-

Heat the mixture to 120°C under vacuum for 30 minutes.

-

Raise the temperature to 180°C under a steady flow of argon.

-

Swiftly inject the pre-heated cesium oleate solution (0.4 mL) into the reaction flask.

-

Allow the reaction to proceed for 5-10 seconds.

-

Immediately quench the reaction by placing the flask in an ice-water bath.

-

-

Purification:

-

Transfer the crude solution to a centrifuge tube.

-

Add acetone (a non-solvent) to precipitate the nanocrystals.

-

Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the nanocrystal pellet in toluene.

-

Repeat the precipitation and re-dispersion steps twice for thorough cleaning.

-

Finally, disperse the purified CsPbBr₃ nanocrystals in toluene for storage.

-

Protocol 2: Ligand-Assisted Reprecipitation (LARP) Synthesis of FAPbBr₃ Nanocrystals

This room-temperature method offers a simpler alternative to the hot-injection technique.[1]

Materials:

-

Formamidinium bromide (FABr)

-

Lead(II) bromide (PbBr₂)

-

This compound (or Didodecylamine)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Centrifuge tubes, micropipettes, vortex mixer.

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.2 M stock solution of FABr in DMF.

-

Prepare a 0.2 M stock solution of PbBr₂ in DMF.

-

In a microcentrifuge tube, mix 100 µL of the FABr stock solution and 100 µL of the PbBr₂ stock solution.

-

Add 10 µL of this compound to the mixture and vortex thoroughly to create the precursor solution.

-

-

Nanocrystal Synthesis:

-

In a separate vial, place 1 mL of toluene (the anti-solvent).

-

Rapidly inject 20 µL of the prepared precursor solution into the toluene while vigorously stirring.

-

The solution should immediately turn cloudy and exhibit a green photoluminescence under UV light, indicating the formation of FAPbBr₃ nanocrystals.

-

-

Purification:

-

Centrifuge the colloidal solution at 10,000 rpm for 5 minutes.

-

Carefully decant the supernatant.

-

Re-disperse the nanocrystal pellet in 1 mL of fresh toluene.

-

Mandatory Visualizations

Caption: Workflow for Hot-Injection Synthesis of Perovskite Nanocrystals.

References

Application Notes and Protocols: N-alkyldodecan-1-amine as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of long-chain aliphatic amines, specifically focusing on a structural analog of N-butyldodecan-1-amine, as a corrosion inhibitor for carbon steel in acidic environments. The following sections detail the mechanism of action, present quantitative performance data, and provide standardized protocols for experimental evaluation. The data presented is based on studies of di-dodecyl amine, a structurally similar secondary amine, and is intended to serve as a strong proxy for the expected performance of this compound.

Mechanism of Corrosion Inhibition

Long-chain aliphatic amines, such as this compound, mitigate corrosion primarily through adsorption onto the metal surface, forming a protective hydrophobic barrier. This barrier isolates the metal from the corrosive medium, thereby inhibiting both anodic and cathodic reactions of the corrosion process. The primary mechanism involves the lone pair of electrons on the nitrogen atom, which facilitates the adsorption of the amine molecule onto the metallic surface. The long alkyl chains (dodecyl group) then orient themselves away from the surface, creating a dense, non-polar layer that repels water and corrosive ions.

dot

Application Notes and Protocols for N-butyldodecan-1-amine in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the existing scientific literature for structurally related long-chain alkylamines and ionizable lipids. As of the latest literature review, no direct studies on the application of N-butyldodecan-1-amine in drug delivery systems have been identified. Therefore, the information presented herein is inferred and provided as a guiding framework for research and development. All protocols should be adapted and optimized based on experimental findings.

Introduction to this compound in Drug Delivery

This compound, a secondary amine with a twelve-carbon alkyl chain and a four-carbon butyl group, possesses amphiphilic properties that make it a promising candidate for various applications in drug delivery. Its structural similarity to ionizable lipids and long-chain alkylamine capping agents suggests its potential utility in the formulation of lipid nanoparticles (LNPs) and as a surface modifier for metallic or polymeric nanoparticles.

The long dodecyl chain can provide a hydrophobic domain for interaction with lipid bilayers or nanoparticle cores, while the secondary amine headgroup offers a site for protonation, rendering the molecule pH-sensitive. This pH-responsiveness is a critical feature for ionizable lipids in mRNA delivery, facilitating endosomal escape and cytoplasmic delivery of the payload. Recent studies have highlighted the potential of secondary amine-based ionizable lipids in achieving potent and targeted drug delivery.

This document provides a theoretical framework and generalized protocols for the synthesis, formulation, and characterization of drug delivery systems incorporating this compound or similar long-chain secondary amines.

Potential Applications

-

Component of Ionizable Lipids for Nucleic Acid Delivery: The primary inferred application of this compound is as a core component in the synthesis of novel ionizable lipids for the delivery of mRNA, siRNA, and other nucleic acid-based therapeutics. Its secondary amine headgroup could offer unique pKa properties and interaction profiles within a lipid nanoparticle formulation.

-

Nanoparticle Surface Functionalization: As a long-chain alkylamine, it can be used as a capping agent to stabilize and functionalize nanoparticles (e.g., gold, silver, quantum dots). This surface modification can enhance their dispersibility in non-polar solvents and provide a reactive handle for further conjugation.

-

Component of Liposomes and Micelles: The amphiphilic nature of this compound could allow for its incorporation into liposomal bilayers or the formation of micelles for the encapsulation of hydrophobic drugs.

Physicochemical and Safety Data (Inferred and from Related Compounds)

| Property | Predicted/Inferred Value for this compound | n-Butylamine Data | Dodecylamine Data |

| Molecular Weight | ~241.48 g/mol | 73.14 g/mol | 185.36 g/mol |

| LogP (Octanol/Water) | High (predicted) | 0.97 | 5.13 |

| Boiling Point | > 200 °C (predicted) | 78 °C | 247-249 °C |

| Solubility | Insoluble in water; Soluble in organic solvents | Miscible in water | Insoluble in water |

| Toxicity | Handle with care. Assumed to be corrosive and toxic upon contact, inhalation, or ingestion. Use appropriate personal protective equipment (PPE). | Corrosive, Flammable, Toxic | Corrosive, Harmful |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of secondary amines is reductive amination.

Protocol: Reductive Amination for this compound Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve dodecanal (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add n-butylamine (1.1 equivalents) to the solution.

-

Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes and Protocols: Cationic Surfactants in Emulsion Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of cationic surfactants in the formulation of emulsions, which are critical systems in drug delivery, cosmetics, and various industrial processes. Due to the limited publicly available data on the specific surfactant N-butyldodecan-1-amine, this document will focus on a well-characterized and structurally relevant cationic surfactant, Dodecyltrimethylammonium Bromide (DTAB) , as a representative example. The principles and methodologies described herein are broadly applicable to the investigation of other cationic surfactants for emulsion applications.

Cationic surfactants, characterized by a positively charged head group, are valuable for their ability to form stable oil-in-water (O/W) emulsions and for their interactions with negatively charged biological membranes, which can be advantageous in drug and gene delivery systems.[1][2] DTAB is a quaternary ammonium salt that serves as an excellent model for studying the behavior of cationic surfactants in emulsion systems.[3][4]

Physicochemical Properties of Dodecyltrimethylammonium Bromide (DTAB)

Understanding the fundamental physicochemical properties of a surfactant is crucial for designing and optimizing emulsion formulations. The following table summarizes key properties of DTAB.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₄N·Br | [5] |

| Molecular Weight | 308.34 g/mol | [2] |

| Appearance | White crystalline powder | [3][6] |

| Solubility | Soluble in water and ethanol | [3] |

| Critical Micelle Concentration (CMC) in Water | 15.7 mM | [5] |

| Critical Micelle Concentration (CMC) in PBS (pH 7.4) | 8.1 mM | [5] |

| Melting Point | 246 °C (decomposes) | [2] |

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.[7] This protocol describes the determination of CMC using surface tensiometry.

Materials:

-

Dodecyltrimethylammonium Bromide (DTAB)

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Precision balance

-

Volumetric flasks

-

Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution: Accurately weigh a sufficient amount of DTAB to prepare a stock solution of known concentration (e.g., 100 mM) in the desired solvent (deionized water or PBS).

-

Prepare a series of dilutions: Create a series of dilutions from the stock solution with decreasing concentrations of DTAB. The concentration range should span the expected CMC.

-

Measure surface tension: For each dilution, measure the surface tension at a constant temperature (e.g., 25 °C). Allow the solution to equilibrate before each measurement.

-

Plot the data: Plot the surface tension as a function of the logarithm of the DTAB concentration.

-

Determine the CMC: The plot will show a sharp decrease in surface tension with increasing surfactant concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the plot.

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines a high-shear homogenization method for preparing a conventional oil-in-water emulsion stabilized by DTAB.

Materials:

-

Dodecyltrimethylammonium Bromide (DTAB)

-

Oil phase (e.g., medium-chain triglycerides, mineral oil)

-

Aqueous phase (deionized water or buffer)

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

-

Beakers and graduated cylinders

Procedure:

-

Prepare the aqueous phase: Dissolve the desired concentration of DTAB in the aqueous phase. Concentrations above the CMC are typically used to ensure sufficient surfactant for stabilizing the oil droplets.

-

Prepare the oil phase: Measure the desired volume of the oil phase.

-

Coarse emulsion formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.

-

Homogenization: Subject the coarse emulsion to high-shear homogenization. The duration and intensity of homogenization will influence the final droplet size and should be optimized for the specific formulation.

-